2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride
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Overview
Description
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an acridine moiety linked to a diethylaminoethyl group. It has been studied for its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride typically involves the reaction of 9-acridinecarboxylic acid with 2-diethylaminoethyl chloride in the presence of a suitable solvent such as toluene. The reaction mixture is refluxed for several hours to ensure complete conversion. The resulting product is then purified through crystallization using a mixture of isopropanol and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acridine moiety, leading to different structural analogs.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups
Scientific Research Applications
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other acridine-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The acridine moiety is known to intercalate with DNA, disrupting its function and leading to various biological effects. The diethylaminoethyl group enhances the compound’s solubility and facilitates its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives such as:
- 2-(Dimethylamino)ethyl 9-acridinecarboxylate
- 2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate
- 2-(Diethylamino)ethyl 9-anthracenecarboxylate
Uniqueness
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is unique due to its specific combination of the acridine moiety and the diethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
69781-80-2 |
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Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(acridine-9-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-3-22(4-2)13-14-24-20(23)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChI Key |
QSNSPZSXSIXVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
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